![molecular formula C19H26ClN3O4S B2832479 N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380183-85-5](/img/structure/B2832479.png)
N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide exerts its anti-tumor activity by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling. Inhibition of BTK leads to a blockade of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. This results in cell death and tumor regression in B-cell malignancies.
Biochemical and Physiological Effects:
N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been shown to have a potent inhibitory effect on BTK activity, with an IC50 of 0.85 nM. In addition, N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been found to be highly selective for BTK, with minimal inhibition of other kinases. N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has also been shown to induce apoptosis (programmed cell death) in CLL and MCL cells, and to inhibit the growth and survival of primary B-cell lymphoma cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and malignancies. In addition, N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has a favorable safety profile, which makes it suitable for use in animal models and preclinical studies.
One limitation of N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is that it is a small molecule inhibitor, which may have limited tissue penetration and efficacy in vivo. In addition, N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide may have off-target effects on other kinases at higher concentrations, which could complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide and BTK inhibition. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, in order to maximize efficacy and overcome resistance. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, and the development of personalized treatment strategies based on these biomarkers. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide and other BTK inhibitors in a variety of B-cell malignancies.
Méthodes De Synthèse
The synthesis of N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the thiazole ring, which is achieved through a cyclization reaction. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in terms of efficacy and safety. In a study published in the journal Blood, N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide was shown to inhibit BTK and downstream signaling pathways in CLL and MCL cells, leading to cell death and tumor regression. N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide was also found to have a favorable safety profile, with no significant toxicity observed in animal models.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O4S/c1-26-16-3-2-14(20)12-15(16)22-18(25)17(24)21-13-19(4-10-28-11-5-19)23-6-8-27-9-7-23/h2-3,12H,4-11,13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKVPXPOFUBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2832396.png)
![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)
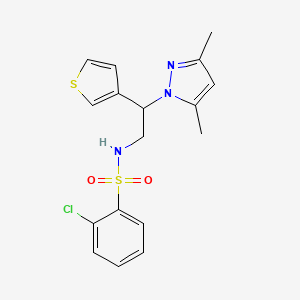
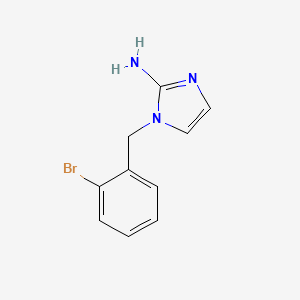

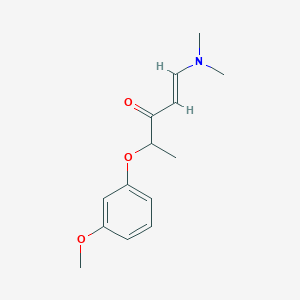
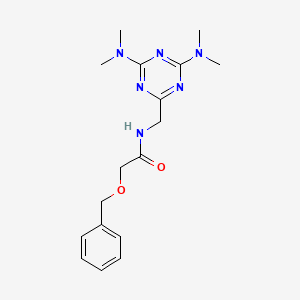
![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)

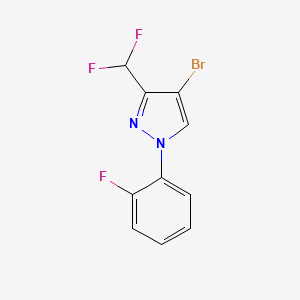

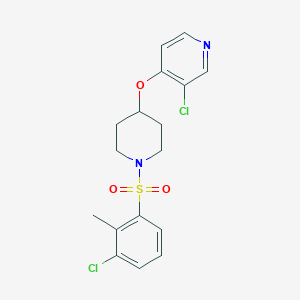
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2832419.png)